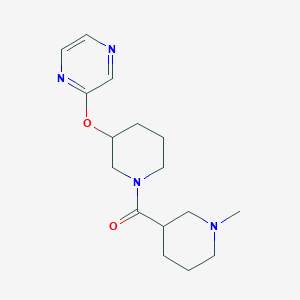
(1-Methylpiperidin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methylpiperidin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone: is a chemical compound with a unique structure that allows for diverse applications in scientific research, including drug discovery and catalysis. Its molecular framework consists of a piperidine ring substituted with a methyl group and a pyrazin-2-yloxy group, making it a versatile material in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpiperidin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine core. One common approach is the reaction of piperidine with appropriate halides under nucleophilic substitution conditions. The subsequent introduction of the pyrazin-2-yloxy group can be achieved through nucleophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions helps to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The piperidine ring can be oxidized to form corresponding N-oxides.
Reduction: : Reduction reactions can be employed to modify the functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like alkyl halides or alcohols, along with suitable bases, are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the piperidine ring, such as N-oxides, reduced forms, and substituted piperidines.
科学的研究の応用
(1-Methylpiperidin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone: has several applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Medicine: : It may be explored for its therapeutic properties, including its potential use as an active pharmaceutical ingredient.
Industry: : Its unique properties make it suitable for use in materials science and industrial catalysis.
作用機序
The mechanism by which (1-Methylpiperidin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism can vary depending on the application and the specific molecular targets involved.
類似化合物との比較
(1-Methylpiperidin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone: can be compared with other piperidine derivatives, such as piperidine , N-methylpiperidine , and piperazine . While these compounds share structural similarities, This compound is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties.
List of Similar Compounds
Piperidine
N-Methylpiperidine
Piperazine
3-(Pyrazin-2-yloxy)piperidine
特性
IUPAC Name |
(1-methylpiperidin-3-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-19-8-2-4-13(11-19)16(21)20-9-3-5-14(12-20)22-15-10-17-6-7-18-15/h6-7,10,13-14H,2-5,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFWVMFIPDNKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














